1,5-Anhydro-D-glucitol

Übersicht

Beschreibung

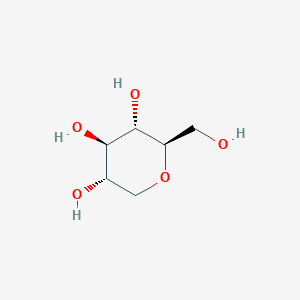

1,5-Anhydrosorbitol: is a six-carbon monosaccharide that is structurally similar to glucoseThis compound is derived mainly from food, is well absorbed in the intestine, and is distributed to all organs and tissues . It is a validated marker of short-term glycemic control and is used to monitor glucose levels in diabetic patients .

Wissenschaftliche Forschungsanwendungen

1,5-Anhydro-D-sorbitol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es dient als Marker für die kurzfristige Blutzuckerkontrolle bei Diabetikern.

Industrie: Es wird bei der Herstellung von Tensiden und Emulgatoren verwendet.

5. Wirkmechanismus

1,5-Anhydro-D-sorbitol wird vom Darm resorbiert und durch die Nierentubuli rückresorbiert, um einen stabilen metabolischen Pool zu bilden. Es konkurriert mit Glucose um die Rückresorption in den Nierentubuli. Wenn der Blutzuckerspiegel erhöht ist, wird die Rückresorption von 1,5-Anhydro-D-sorbitol gehemmt, was zu einer erhöhten Ausscheidung und einem niedrigeren Serumspiegel führt . Dieser Mechanismus macht es zu einem zuverlässigen Marker für die Überwachung der kurzfristigen Blutzuckerkontrolle.

Wirkmechanismus

- Role : By binding to specific sites (V952 and N955) within the HR1 domain of the S2 subunit, 1,5-AG inhibits the formation of the 6-helix bundle (6-HB). This disruption affects the virus-cell membrane fusion process, ultimately preventing viral entry into host cells .

- 1,5-AG’s interaction with the S2 subunit disrupts the fusion process, hindering the virus from entering host cells. This inhibition is crucial for preventing SARS-CoV-2 infection .

- 1,5-AG deficiency is associated with diabetes. In diabetic patients, 1,5-AG levels are significantly lower (5-15 times) compared to healthy individuals. The compound’s role in inhibiting viral entry suggests a potential link between diabetes-related metabolic abnormalities and COVID-19 severity .

- Impact on Bioavailability : The reduced 1,5-AG levels in diabetic patients may affect its availability for inhibiting viral entry .

- Cellular Effects : Reduced viral entry leads to decreased infection rates and potentially less severe COVID-19 outcomes .

- Environmental Factors : While not explicitly studied, environmental factors (such as diet and aging) may influence 1,5-AG levels. Aging is associated with decreased 1,5-AG, and dietary sources (e.g., soybeans) may play a role in maintaining optimal levels .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

1,5-AG has been found to inhibit certain enzymes due to its structural similarity with D-glucose . It has been shown to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . These interactions are due to the structural similarity between 1,5-AG and glucose, which allows 1,5-AG to bind to the active sites of these enzymes and inhibit their activity.

Cellular Effects

1,5-AG has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the infection of human cells by the SARS-CoV-2 virus . This is thought to occur through the binding of 1,5-AG to specific sites on the S2 subunit of the spike protein of the virus, thereby inhibiting the formation of the 6-HB structure and affecting the process of virus-cell membrane fusion .

Molecular Mechanism

The molecular mechanism of action of 1,5-AG involves its interaction with various biomolecules. As mentioned earlier, 1,5-AG can bind to the active sites of certain enzymes due to its structural similarity with glucose, thereby inhibiting their activity . In the case of SARS-CoV-2, 1,5-AG binds to specific sites on the S2 subunit of the spike protein, inhibiting the formation of the 6-HB structure and affecting the process of virus-cell membrane fusion .

Temporal Effects in Laboratory Settings

The effects of 1,5-AG have been observed to change over time in laboratory settings. For instance, the concentration of 1,5-AG in the serum increases 30 minutes after oral administration and is mostly excreted into the urine 24 hours after administration . This suggests that 1,5-AG is rapidly absorbed and excreted, indicating its stability and lack of degradation over time.

Dosage Effects in Animal Models

In animal models, the effects of 1,5-AG have been observed to vary with different dosages. For instance, in a study involving diabetic mice, it was found that supplementing 1,5-AG significantly inhibited the infection of the mice by the SARS-CoV-2 virus, with the viral load in the lungs decreasing by 100-1000 times .

Metabolic Pathways

1,5-AG is involved in various metabolic pathways. It is mainly derived from food and is absorbed by the intestine and reabsorbed through renal tubules to form a stable metabolic pool . It is also produced sparingly from glycogen in the liver .

Transport and Distribution

1,5-AG is transported and distributed within cells and tissues in a manner similar to glucose. After a 2-hour incubation with additional 1,5-AG, the intracellular levels of 1,5-AG were found to be 50-80% of extracellular levels . Moreover, intracellular 1,5-AG concentrations decreased rapidly and reached zero following the removal of 1,5-AG from the external medium .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,5-Anhydro-D-sorbitol kann durch saure Dehydratisierung von Sorbitol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Schwefelsäure (H₂SO₄) als Katalysator. Die Dehydratationsreaktion erzeugt eine Mischung aus fünf- und sechsgliedrigen cyclischen Ethern, wobei 1,5-Anhydro-D-sorbitol eines der Hauptprodukte ist .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 1,5-Anhydro-D-sorbitol die kontrollierte Dehydratisierung von Sorbitol unter Verwendung saurer Katalysatoren. Die Reaktionsbedingungen werden sorgfältig überwacht, um die Ausbeute an 1,5-Anhydro-D-sorbitol zu optimieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,5-Anhydro-D-sorbitol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: 1,5-Anhydro-D-sorbitol kann mit Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von 1,5-Anhydro-D-sorbitol kann mit Wasserstoffgas (H₂) in Gegenwart eines Palladium (Pd)-Katalysators erreicht werden.

Substitution: Substitutionsreaktionen können mit Halogenen oder anderen Nukleophilen unter geeigneten Bedingungen auftreten.

Hauptprodukte:

Oxidation: Die Oxidation von 1,5-Anhydro-D-sorbitol kann zur Bildung verschiedener Carbonsäuren führen.

Reduktion: Die Reduktion führt typischerweise zu Sorbitol.

Substitution: Substitutionsreaktionen können halogenierte Derivate von 1,5-Anhydro-D-sorbitol erzeugen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sorbitol: Ein Zuckeralcohol, der aus Glucose gewonnen wird und als Süßstoff und Feuchthaltemittel verwendet wird.

1,4-Anhydro-D-sorbitol: Ein weiteres Dehydrationsprodukt von Sorbitol, das bei der Herstellung von Tensiden verwendet wird.

Isosorbid: Ein Derivat von Sorbitol, das in Arzneimitteln und als Weichmacher verwendet wird.

Eindeutigkeit: 1,5-Anhydro-D-sorbitol ist einzigartig in seiner Fähigkeit, als Marker für die kurzfristige Blutzuckerkontrolle zu dienen, was es bei der Behandlung von Diabetes wertvoll macht. Seine strukturelle Ähnlichkeit mit Glucose ermöglicht es ihm, mit Glucose um die Rückresorption in den Nierentubuli zu konkurrieren, wodurch ein zuverlässiges Maß für den Blutzuckerspiegel über einen kurzen Zeitraum gegeben wird .

Biologische Aktivität

1,5-Anhydro-D-glucitol (1,5-AG) is a naturally occurring sugar alcohol that has garnered attention for its biological activities, particularly in the context of diabetes and cardiovascular health. This article explores the compound's biological activity, including its metabolic pathways, physiological effects, and potential clinical applications.

Overview of this compound

1,5-AG is a monosaccharide that is structurally similar to glucose. It is produced in the body from dietary sources and through metabolic pathways involving glycogen. The compound serves as a biomarker for short-term glycemic control due to its rapid decrease in serum levels during episodes of hyperglycemia. This characteristic makes it an important tool for monitoring glucose fluctuations in diabetic patients.

-

Metabolic Pathways :

- 1,5-AG is synthesized from glucose through an intermediate known as 1,5-anhydro-D-fructose (1,5-AF). Studies have shown that 1,5-AF can be converted to 1,5-AG in various cell types, including hepatocytes and erythroleukemia cells .

- In vivo studies indicate that upon administration of 1,5-AF, there is a notable increase in 1,5-AG levels in both porcine and human subjects. The maximum concentration of 1,5-AG occurs approximately 2 hours post-administration .

-

Physiological Effects :

- Glycemic Control : Research indicates that 1,5-AG plays a role in inhibiting disaccharidases such as sucrase and maltase, which reduces glucose absorption in the intestines. This inhibition leads to lower blood glucose levels when ingested alongside glucose .

- Insulin Secretion : In vitro studies have demonstrated that 1,5-AG can enhance insulin secretion from pancreatic cells in a dose-dependent manner. However, this effect may not translate to significant changes in vivo .

Biomarker for Diabetes Management

-

Glycemic Control Indicator :

- The serum level of 1,5-AG serves as a sensitive marker for short-term glycemic excursions. It has been shown to correlate well with postprandial hyperglycemia and can complement HbA1c measurements for better glycemic control assessment .

- A study involving Type 2 diabetes mellitus (T2DM) patients found that lower serum concentrations of 1,5-AG were associated with poorer glycemic control and higher HbA1c levels .

-

Cardiovascular Health :

- Emerging evidence suggests that 1,5-AG levels are inversely related to cardiovascular disease (CVD) risk factors. Patients with coronary artery disease (CAD) exhibited significantly lower levels of 1,5-AG compared to those without CAD .

- A predictive value analysis indicated that low serum levels of 1,5-AG could serve as an early warning sign for cardiovascular events in high-risk populations .

Case Study: Impact on Inflammation

In a study involving db/db mice and RAW264.7 cells exposed to lipopolysaccharides (LPS), pretreatment with 1,5-AG resulted in reduced inflammatory cytokine release (TNF-α and IL-6). This protective effect was attributed to the inhibition of the Akt/NF-kB signaling pathway .

Case Study: Glycemic Control in Clinical Settings

A cohort study analyzed the relationship between serum 1,5-AG levels and glycemic control among T2DM patients. Results indicated that patients with lower levels of 1,5-AG had significantly higher HbA1c percentages and were more likely to experience hyperglycemic events . The cut-off value for diagnosing hyperglycemia based on serum 1,5-AG was determined to be approximately 11.55 mg/L with a sensitivity of 75.3% .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893389, DTXSID60893379 | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-58-5, 40026-07-1 | |

| Record name | 1,5-Anhydroglucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-ANHYDRO-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-ANHYDRO-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.